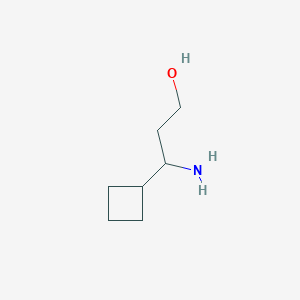

3-Amino-3-cyclobutylpropan-1-ol

CAS No.:

Cat. No.: VC17373906

Molecular Formula: C7H15NO

Molecular Weight: 129.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H15NO |

|---|---|

| Molecular Weight | 129.20 g/mol |

| IUPAC Name | 3-amino-3-cyclobutylpropan-1-ol |

| Standard InChI | InChI=1S/C7H15NO/c8-7(4-5-9)6-2-1-3-6/h6-7,9H,1-5,8H2 |

| Standard InChI Key | FEJKAXCLIZQKBP-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C1)C(CCO)N |

Introduction

Chemical Structure and Physicochemical Properties

3-Amino-3-cyclobutylpropan-1-ol (CAS: 42514-50-1; alternative CAS: 1270518-57-4 for stereospecific forms) is a secondary amine alcohol with the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g/mol . Its structure comprises a cyclobutane ring fused to a propanol chain, with an amino group (-NH₂) at the third carbon position. The SMILES notation OCCC(C₁CCC₁)N reflects this arrangement, where the cyclobutyl group introduces steric constraints and influences molecular interactions .

Table 1: Key Physicochemical Parameters

The compound’s LogP value indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and organic media . Its TPSA of 46.25 Ų further supports membrane permeability, a critical factor in drug design .

Synthesis and Stereochemical Considerations

Synthetic Routes

The synthesis of 3-amino-3-cyclobutylpropan-1-ol typically involves multi-step strategies to introduce the cyclobutyl and amino functionalities. A common approach employs di-tert-butyl dicarbonate (Boc) to protect the amine group during intermediate reactions. For example:

-

Amination of Cyclobutylpropanol Precursors: Starting with 3-cyclobutylpropan-1-ol, amination via nucleophilic substitution or reductive amination introduces the amino group.

-

Cyclobutane Ring Construction: Methods such as [2+2] photocycloaddition or ring-closing metathesis generate the cyclobutyl moiety before functionalization.

A representative procedure involves dissolving the precursor in dichloromethane (DCM) and stirring with Boc anhydride at room temperature for 12–24 hours, achieving yields of ~75%. Subsequent deprotection under acidic conditions yields the free amine.

Stereoselective Synthesis

The compound’s chiral center at the third carbon necessitates enantioselective methods. Asymmetric catalysis using chiral ligands or enzymatic resolution can produce the desired (1R) or (1S) configurations . For instance, kinetic resolution with lipases has been reported to achieve enantiomeric excess (ee) >90% .

Applications in Medicinal Chemistry

Enzyme Inhibition and Target Modulation

3-Amino-3-cyclobutylpropan-1-ol serves as a scaffold for inhibitors targeting kinases and G protein-coupled receptors (GPCRs). Its cyclobutyl group’s rigid geometry enhances binding affinity to hydrophobic pockets in enzyme active sites. Studies highlight its utility in modulating adenylate cyclase and phosphodiesterase activities, pathways implicated in inflammatory and neurodegenerative diseases.

Prodrug Development

The amino and hydroxyl groups facilitate prodrug derivatization. For example, acylated derivatives improve bioavailability by enhancing passive diffusion across biological membranes.

Table 2: Biological Targets and Therapeutic Areas

| Target Class | Therapeutic Area | Mechanism |

|---|---|---|

| Kinases | Oncology | ATP-competitive inhibition |

| GPCRs | Neurology | Allosteric modulation |

| Phosphodiesterases | Cardiovascular | cAMP/cGMP stabilization |

Analytical Characterization

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectra reveal distinct signals for the cyclobutyl protons (δ 1.5–2.2 ppm) and the amino group (δ 1.8 ppm).

-

Infrared Spectroscopy (IR): Stretching vibrations at 3300 cm⁻¹ (N-H) and 1050 cm⁻¹ (C-O) confirm functional groups.

-

Mass Spectrometry (MS): ESI-MS exhibits a molecular ion peak at m/z 130.1 [M+H]⁺ .

| Parameter | Specification | Source |

|---|---|---|

| GHS Hazard Statements | H302, H315, H319, H335 | |

| Precautionary Measures | P261, P264, P280 | |

| Storage Conditions | 2–8°C, sealed, dry |

The compound is classified as Warning under GHS due to risks of skin/eye irritation and respiratory sensitization . Proper PPE (gloves, goggles) and fume hoods are mandatory during handling .

Recent Advances and Future Directions

Recent studies explore photoaffinity labeling using 3-amino-3-cyclobutylpropan-1-ol derivatives to map enzyme binding sites. Additionally, computational docking simulations predict its efficacy against SARS-CoV-2 main protease, though experimental validation is pending. Future research should prioritize in vivo pharmacokinetic studies and toxicological profiling to advance therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume